1-(4-methyl-1H-imidazol-2-yl)ethanamine
Overview
Description
1-(4-Methyl-1H-imidazol-2-yl)ethanamine is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group at the 4-position of the imidazole ring and an ethanamine side chain. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
1-(4-methyl-1H-imidazol-2-yl)ethanamine plays a crucial role in several biochemical reactions. It interacts with enzymes such as histidine decarboxylase, which catalyzes the conversion of histidine to histamine. This interaction is essential for the regulation of histamine levels in the body. Additionally, this compound can bind to histamine receptors, influencing various physiological processes such as vasodilation and gastric acid secretion .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways by binding to histamine receptors, leading to the activation of downstream signaling cascades. This compound also affects gene expression by modulating the activity of transcription factors. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to histamine receptors, leading to the activation or inhibition of these receptors. This binding can result in changes in intracellular calcium levels, activation of adenylate cyclase, and modulation of cyclic AMP levels. Additionally, this compound can influence gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of histidine metabolism and can be further metabolized by enzymes such as monoamine oxidase. This compound can also influence metabolic flux by altering the activity of key enzymes in metabolic pathways. For example, this compound can inhibit glycolysis and promote gluconeogenesis in muscle cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution. The localization and accumulation of this compound within cells can be influenced by factors such as pH and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can influence gene expression by interacting with transcription factors. Additionally, this compound can be found in the cytoplasm, where it can modulate enzyme activity and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-1H-imidazol-2-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of 4-methylimidazole with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
1-(4-Methyl-1H-imidazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. For instance, it may activate or inhibit enzymes, modulate ion channels, or interact with DNA and RNA.
Comparison with Similar Compounds
2-(1H-Imidazol-2-yl)ethanamine: Similar structure but lacks the methyl group at the 4-position.
N-Methyl-1H-imidazole-4-ethanamine: Contains an additional methyl group on the nitrogen atom.
1-(4,5-Diphenyl-1H-imidazol-2-yl)ethanamine: Features phenyl groups at the 4 and 5 positions.
Uniqueness: 1-(4-Methyl-1H-imidazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMGVSSVJMZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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